BenchChemオンラインストアへようこそ!

Montelukast methylstyrene

Pharmaceutical Analysis Quality Control Pharmacopoeia

Montelukast methylstyrene impurity standard (CAS 918972-54-0) is the only acceptable reference for identifying and quantifying the methylstyrene impurity in Montelukast APIs and finished products. Its traceable identity to USP/EP monographs ensures valid ANDA submissions and avoids erroneous peak identification in validated HPLC methods. This high-purity standard is essential for developing stability-indicating methods, monitoring forced degradation, and benchmarking purification process performance.

Molecular Formula C₃₅H₃₄ClNO₂S
Molecular Weight 568.17
CAS No. 918972-54-0
Cat. No. B1140995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast methylstyrene
CAS918972-54-0
Synonyms1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-methylethenyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid;  Montelukast Impurity; 
Molecular FormulaC₃₅H₃₄ClNO₂S
Molecular Weight568.17
Structural Identifiers
SMILESCC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
InChIInChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Montelukast Methylstyrene (CAS 918972-54-0): A Regulatory-Specified Pharmaceutical Analytical Impurity Standard for Quality Control


Montelukast methylstyrene (CAS 918972-54-0) is an organic compound with the molecular formula C35H34ClNO2S and a molecular weight of 568.17 g/mol [1]. It is not an active pharmaceutical ingredient (API) itself but is a defined impurity and degradation product of the leukotriene receptor antagonist drug, Montelukast (sodium) [2]. Structurally, it is formed via the dehydration of the tertiary alcohol group on the montelukast molecule, resulting in a styrenyl (vinyl) moiety [3]. Its primary and sole relevant application is as a pharmaceutical analytical impurity reference standard, used for the identification, quantification, and quality control of montelukast drug substances and finished drug products.

Why Generic Montelukast Methylstyrene Substitution is Not Possible: The Critical Role of Orthogonal Pharmacopoeial Identity


In analytical quality control, the identity of an impurity standard is paramount and not interchangeable. While different vendors may offer compounds labeled 'Montelukast methylstyrene' or 'Montelukast Impurity B', their utility in a regulated pharmaceutical environment is dictated by their specific and traceable identity to a defined pharmacopoeial monograph [1]. The primary analytical attribute that differentiates these standards is their orthogonal pharmacopoeial identity and corresponding expected relative retention time (RRT) in official chromatographic systems. Substituting a standard designated for one pharmacopoeia (e.g., a USP standard) for another (e.g., an EP standard) without cross-validation can lead to erroneous peak identification and invalid analytical results, thereby failing regulatory requirements for Abbreviated New Drug Applications (ANDAs) or commercial product release [2]. Furthermore, the absolute purity and impurity profile of a non-certified 'research grade' material can differ significantly from a Certified Reference Material (CRM), making it unsuitable for use as a primary calibrator or system suitability standard in validated methods [3].

Quantitative Differentiation of Montelukast Methylstyrene (CAS 918972-54-0) as an Analytical Standard


Defined Pharmacopoeial Identity and Nomenclature

Montelukast methylstyrene (CAS 918972-54-0) is explicitly defined as 'Montelukast EP Impurity B' in the European Pharmacopoeia (Ph. Eur.) monograph for Montelukast Sodium [1]. In contrast, the same chemical entity is designated as 'USP Montelukast Related Compound F' in the United States Pharmacopeia (USP) monograph . This is a critical distinction for analytical method validation; a laboratory following the EP monograph must reference the EP impurity standard, and a USP-compliant lab must use the USP reference material. While chemically identical, the certificate of analysis and supporting data provided by a vendor for an 'EP Impurity B' standard versus a 'USP Related Compound F' standard are tailored to meet the specific system suitability requirements of the respective monographs [2].

Pharmaceutical Analysis Quality Control Pharmacopoeia

Chromatographic Relative Retention Time (RRT) Specification

In a validated HPLC method for the determination of related substances in Montelukast Sodium, Montelukast methylstyrene (Impurity B) has a specified relative retention time (RRT) of approximately 1.9 with respect to the montelukast peak (RRT = 1.0) [1]. This is in clear contrast to other key impurities: Montelukast sulfoxide (Impurity C) elutes at RRT ≈ 0.4, Impurity G at RRT ≈ 0.8, Impurities D and E at RRT ≈ 0.9, and Montelukast methyl ketone (Impurity F) at RRT ≈ 1.2 [2]. The unique RRT of ~1.9 for Impurity B provides a specific and unambiguous marker for its presence and quantification in chromatograms. The required resolution between Impurity A (RRT ≈ 0.7) and the main montelukast peak is a minimum of 2.9, underscoring the critical need for standards with defined retention characteristics to ensure system suitability [1].

HPLC Analytical Method Validation Quality Control

Stated Purity and Regulatory Compliance of Reference Standards

The stated purity for Montelukast methylstyrene (CAS 918972-54-0) as an analytical standard varies significantly among commercial suppliers, typically ranging from >95% to >98% . However, the primary differentiator for a procurement decision in a GMP environment is not the absolute purity percentage, but whether the material is a Certified Reference Material (CRM) produced under an accredited quality system like ISO 17034 [1]. For instance, the USP offers this compound as a 'Pharmaceutical Analytical Impurity' (PAI) material, which is distinct from an official USP Reference Standard and is intended for different analytical uses . In contrast, a standard labeled as 'EP Impurity B' from a specialist supplier is often accompanied by a Certificate of Analysis with full characterization data (e.g., NMR, MS, IR) and traceability statements, making it suitable for use in ANDA/DMF filings and commercial product release [2]. The cost of procurement directly correlates with this level of certification; a USP PAI product is priced at a premium (e.g., $1,500 for 25 mg) compared to a research-grade material .

Quality Control Regulatory Compliance Pharmaceutical Analysis

Critical Role in Purification Process Control

Montelukast methylstyrene is a challenging process-related impurity to remove during the synthesis of the Montelukast API. Patent literature specifically highlights that this 'styrene impurity' is difficult to remove using the conventional purification procedure involving dicyclohexylamine (DCHA) salt formation [1]. This difficulty has driven the development of alternative and more sophisticated purification methods, such as Simulated Moving Bed (SMB) chromatography, with the explicit goal of reducing 'Montelukast styrenic impurity' levels [2]. The impurity is formed through an elimination reaction, which is often catalyzed by excess base in the reaction mixture [3]. Therefore, the procurement and use of the methylstyrene standard is essential for developing and monitoring alternative synthesis and purification routes to ensure the final API meets the stringent purity specifications of ≤0.2% for any single unknown impurity and ≤1.0% for total impurities [4].

Process Chemistry Purification Patent Literature

Relevance in Commercial Drug Product Impurity Profiling

A study quantifying impurities in 20 commercial montelukast drug products from 11 companies on the Turkish market found that while the methylstyrene impurity was present, it was the sulfoxide impurity that frequently exceeded the ICH qualification threshold (not more than 0.2% or 2 mg/day) in both pediatric and adult tablets [1]. This finding does not diminish the importance of the methylstyrene standard; rather, it underscores the necessity of a comprehensive impurity profiling approach. The study's analytical method (RP-HPLC) required reference standards for each impurity, including methylstyrene, for accurate identification and quantification [2]. The fact that methylstyrene levels were consistently below the threshold in this market survey provides a valuable benchmark for stability studies and quality control, establishing a baseline for what is achievable and expected in a well-controlled manufacturing process. For procurement, this means the methylstyrene standard is a routine, essential component of any multi-impurity analytical panel for montelukast products.

Pharmaceutical Analysis Quality Control Genotoxicology

High-Value Application Scenarios for Procuring Montelukast Methylstyrene (CAS 918972-54-0)


Analytical Method Development and Validation (AMV) for ANDA/DMF Filing

Laboratories developing a stability-indicating HPLC or UPLC method for a generic montelukast sodium drug product must have a high-purity, fully characterized standard of Montelukast methylstyrene. This standard is essential for validating method parameters such as specificity (ensuring the methylstyrene peak is resolved from the API and other impurities at its characteristic RRT of ~1.9 [1]), linearity, accuracy, and precision for this specific impurity. The use of a standard that is not traceable to a primary pharmacopoeial standard (USP or EP) would compromise the entire ANDA submission.

Routine Quality Control and Batch Release Testing

In a commercial manufacturing or QC laboratory, this compound is used as a reference standard to identify and quantify the level of the methylstyrene impurity in every batch of montelukast API and finished drug product. The analysis ensures that the impurity level remains below the ICH Q3B qualification threshold [2]. Failure to have this standard for routine testing would mean an inability to comply with cGMP regulations and pharmacopoeial monograph requirements, preventing the batch from being released to the market.

Process Development and Purification Route Optimization

Given the known challenge of removing this 'styrene impurity' using conventional DCHA salt crystallization [3], chemical process development teams require the pure analytical standard. They use it to benchmark the effectiveness of new or alternative purification strategies (e.g., Simulated Moving Bed chromatography [4]) in removing this specific impurity. The standard provides a quantitative measure of purification success, which is crucial for designing a robust, scalable, and cost-effective manufacturing process that consistently yields API of the required purity.

Forced Degradation (Stress) Studies

During stability studies, Montelukast sodium API or drug product is subjected to various stress conditions (e.g., heat, light, humidity, oxidative environment). The Montelukast methylstyrene standard is used as a marker to determine if the degradation pathway that forms this impurity is accelerated under certain conditions [5]. For instance, the dehydration reaction that forms the styrenyl moiety is known to occur [3], and its rate under different storage conditions can be quantified. This information is vital for establishing the shelf life and storage recommendations for the drug product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Montelukast methylstyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.